Cas no 38076-57-2 (4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid)
38076-57-2 structure
Product Name:4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
Número CAS:38076-57-2
MF:C20H26O6
Megavatios:362.416846752167
CID:1488055
PubChem ID:443455
Update Time:2024-02-29
4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Propiedades químicas y físicas
Nombre e identificación
-
- (1alpha,2beta,4aalpha,4bbeta,10beta)-4a-formyl-2-hydroxy-1-methyl-8-methylidenegibbane-1,10-dicarboxylic acid
- gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1alpha,2beta,4aalpha,4bbeta,10beta)-
- 4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid
- Gibberellin A36
- Gibbane-1,10-dicarboxylic acid, 4a-formyl-2-hydroxy-1-methyl-8-methylene-, (1α,2β,4aα,4bβ,10β)-
- (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
- 4a-formyl-2beta-hydroxy-1beta-methyl-8-methylidene-4aalpha,4bbeta-gibbane-1alpha,10beta-dicarboxylic acid
- GA36
- Q27110165
- SCHEMBL20604663
- CHEBI:29595
- (1R,2S,3S,4S,5S,8R,9R,12R)-8-formyl-5-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.0(1,9).0(3,8)]pentadecane-2,4-dicarboxylic acid
- 38076-57-2
- DTXSID00332090
- LMPR0104170019
-
- Renchi: 1S/C20H26O6/c1-10-7-20-8-11(10)3-4-12(20)19(9-21)6-5-13(22)18(2,17(25)26)15(19)14(20)16(23)24/h9,11-15,22H,1,3-8H2,2H3,(H,23,24)(H,25,26)/t11-,12+,13+,14-,15-,18-,19-,20+/m1/s1
- Clave inchi: JZBLVVPDEDCVQA-SQLMURCQSA-N
- Sonrisas: O[C@H]1CC[C@]2(C=O)[C@@H]([C@@]1(C(=O)O)C)[C@H](C(=O)O)[C@]13CC(=C)[C@H](CC[C@H]12)C3
Atributos calculados
- Calidad precisa: 362.17293854g/mol
- Masa isotópica única: 362.17293854g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 26
- Cuenta de enlace giratorio: 3
- Complejidad: 715
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.7
- Superficie del Polo topológico: 112Ų
4aα-Formyl-2β-hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid Literatura relevante
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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